molecular formula C11H9ClFNO B11881179 1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one

1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one

Cat. No.: B11881179
M. Wt: 225.64 g/mol
InChI Key: DEXZLXGMFZIJLT-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound features a chloro and fluoro substitution on the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-fluoroindole and propan-2-one.

    Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution can introduce new functional groups into the molecule .

Scientific Research Applications

1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-1H-indol-1-yl)propan-2-one
  • 1-(5-Fluoro-1H-indol-1-yl)propan-2-one
  • 1-(4-Bromo-5-fluoro-1H-indol-1-yl)propan-2-one

Uniqueness

1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one is unique due to the presence of both chloro and fluoro substituents on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H9ClFNO

Molecular Weight

225.64 g/mol

IUPAC Name

1-(4-chloro-5-fluoroindol-1-yl)propan-2-one

InChI

InChI=1S/C11H9ClFNO/c1-7(15)6-14-5-4-8-10(14)3-2-9(13)11(8)12/h2-5H,6H2,1H3

InChI Key

DEXZLXGMFZIJLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=CC2=C1C=CC(=C2Cl)F

Origin of Product

United States

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